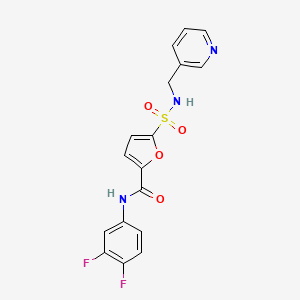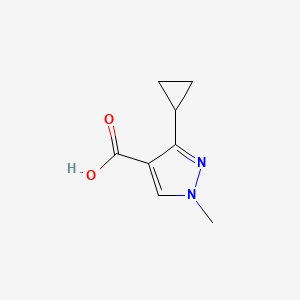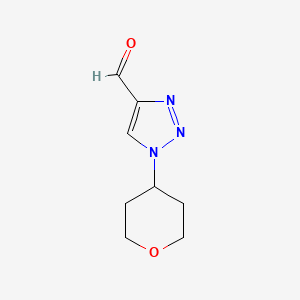
5-bromo-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not affect normal cells. However, it has been found to induce DNA damage in cancer cells, leading to cell death. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide in lab experiments is its low toxicity and high purity. This compound can be easily synthesized in large quantities with good yield. However, one of the limitations of using this compound is its limited solubility in common organic solvents, which can hinder its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-bromo-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide. One potential direction is the development of new anti-cancer drugs based on this compound. Another direction is the synthesis of novel conjugated polymers with improved optoelectronic properties. Furthermore, this compound can be further studied for its potential use in other fields such as sensor technology and bioimaging.
Métodos De Síntesis
The synthesis of 5-bromo-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves the reaction of 5-bromo-2-thiophenecarboxylic acid with 4-methylbenzylamine in the presence of thionyl chloride. The resulting product is then reacted with hydrazine hydrate and acetic anhydride to form the final compound. This method has been optimized to yield a high purity product with good yield.
Aplicaciones Científicas De Investigación
5-bromo-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In material science, this compound has been used as a building block for the synthesis of novel conjugated polymers with potential applications in optoelectronics. In organic electronics, this compound has been studied for its potential use as a hole-transporting material in organic solar cells.
Propiedades
IUPAC Name |
5-bromo-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S/c1-9-2-4-10(5-3-9)8-13-18-19-15(21-13)17-14(20)11-6-7-12(16)22-11/h2-7H,8H2,1H3,(H,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOIMDSJZFFWEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(S3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2414610.png)
![6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2414612.png)
![ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2414614.png)
![2-[(4-Methyl-5-naphthalen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2414615.png)

![2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2414617.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylbenzyl)oxalamide](/img/structure/B2414621.png)



![5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine](/img/structure/B2414628.png)
![[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride](/img/structure/B2414629.png)